Cantharidin

描述

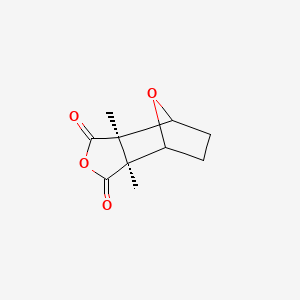

Structure

2D Structure

3D Structure

属性

Key on ui mechanism of action |

Cantharidine totally inhibits the phosphorylase a phosphatase activity in mouse liver, muscle, and skin cytosol at 5000 nM, with IC50s of 110-250 nM. About 50% of the phosphorylase a phosphatase activity of brain cytosol is sensitive to cantharidine with an IC50 of approximately 80 nM and the remaining half is not inhibited even at 5000 nM. |

|---|---|

CAS 编号 |

56-25-7 |

分子式 |

C10H12O4 |

分子量 |

196.20 g/mol |

IUPAC 名称 |

(2R,6S)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione |

InChI |

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3/t5?,6?,9-,10+ |

InChI 键 |

DHZBEENLJMYSHQ-OBDNUKKESA-N |

SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

手性 SMILES |

C[C@]12C3CCC([C@]1(C(=O)OC2=O)C)O3 |

规范 SMILES |

CC12C3CCC(C1(C(=O)OC2=O)C)O3 |

外观 |

Solid powder |

沸点 |

Sublimes at 230 °F (EPA, 1998) Sublimes @ 84 °C |

颜色/形态 |

Orthorhombic plates, scales |

熔点 |

424 °F (EPA, 1998) 218 °C |

其他CAS编号 |

56-25-7 |

物理描述 |

Cantharidin appears as brown to black powder or plates or scales. Formerly used as a counterirritant and vesicant. Used for the removal of warts. Used as an experimental anti tumor agent. Active ingredient in spanish fly, a reputed aphrodisiac. (EPA, 1998) |

Pictograms |

Acute Toxic; Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Insol in cold water; somewhat sol in hot water; 1 g dissolves in 40 ml acetone, 65 ml chloroform; 1 g dissolves in 560 ml ether, 150 ml ethyl acetate; sol in oils. SOL IN CONCN SULFURIC ACID, ACETIC ACID SLIGHTLY SOL IN BENZENE, ALCOHOL In water, 31 mg/l @ 20 °C. |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AI3-04021; AI304021; AI3 04021; BRN-0085302; BRN0085302; BRN 0085302; Cantharidine; Cantharone; Kantaridin; Cantharidine |

产品来源 |

United States |

Foundational & Exploratory

Cantharidin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cantharidin (CTD), a terpenoid isolated from blister beetles, has a long history in traditional Chinese medicine for various applications, including cancer treatment.[1] Modern research has identified it as a potent and selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in numerous cellular processes.[2][3][4][5] This activity is central to its anti-tumor effects, which are observed across a wide range of cancer cell lines, including those of the liver, pancreas, colon, bladder, and breast. Despite its potential, the clinical application of this compound has been limited by its toxicity.[4][6][7] Consequently, significant research has focused on understanding its precise molecular mechanisms to develop derivatives with improved therapeutic indices.[6][7] This guide provides an in-depth examination of the core mechanisms by which this compound exerts its anticancer effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism: Inhibition of Protein Phosphatases

The primary molecular target of this compound is the family of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1).[4][8] PP2A is a crucial tumor suppressor that regulates a wide array of signaling pathways controlling cell growth, proliferation, and apoptosis.[3] By binding to and inhibiting PP2A, this compound disrupts the dephosphorylation of numerous substrate proteins.[3] This leads to a state of hyperphosphorylation, which in turn triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis.[5][9] The inhibition of PP2A by this compound is considered a noncompetitive mechanism.[4] The anticancer effect of this compound is likely due to this PP2A inhibition, as other known PP2A inhibitors, like okadaic acid, produce similar growth-inhibitory effects on cancer cells.[5][10]

Caption: Core mechanism of this compound via PP2A inhibition.

Downstream Cellular Effects

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in a multitude of cancer cell lines.[11][7][12] It achieves this by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) pathways.

-

Extrinsic Pathway: this compound treatment upregulates the expression of death receptors and their ligands, such as DR4, DR5, TRAIL, and TNF-α.[2] This leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the initiator caspase-8, which in turn activates executioner caspases like caspase-3.

-

Intrinsic Pathway: The mitochondrial pathway is a major contributor to this compound-induced apoptosis. This compound modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic members like Bax, Bak, and Bid, while decreasing anti-apoptotic members like Bcl-2 and Bcl-xL.[1][2][13][14] This shift disrupts the mitochondrial outer membrane potential (ΔΨm), leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[14][15] Consequently, pro-apoptotic factors such as cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (Endo G) are released from the mitochondria into the cytosol.[13] Cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, leading to the activation of caspase-3 and the execution of apoptosis. AIF and Endo G can translocate to the nucleus and induce caspase-independent apoptosis.[13]

Caption: this compound-induced apoptosis pathways.

Cell Cycle Arrest

A hallmark of this compound's action is its ability to induce cell cycle arrest, predominantly at the G2/M phase, in various cancer types including breast, lung, pancreatic, and colorectal cancer.[11][1][8][14][16] This arrest prevents cancer cells from proceeding through mitosis and proliferating. The key molecular events include:

-

Downregulation of CDK1: this compound decreases the expression and activity of Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2), a master regulator of the G2/M transition.[1][2][14]

-

Modulation of Cyclins: The levels of mitotic cyclins, such as Cyclin A and Cyclin B, which partner with CDK1, are also reduced.[1][14]

-

Upregulation of p21: The cyclin-dependent kinase inhibitor p21 is often upregulated, which contributes to the cell cycle block.[1][2] In some cases, this p21 upregulation is mediated by autophagy and is independent of the JNK pathway.

References

- 1. This compound induces G2/M phase arrest and apoptosis in human gastric cancer SGC-7901 and BGC-823 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Cytotoxicity of this compound analogues targeting protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor potential of the protein phosphatase inhibitor, this compound, and selected derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of this compound and this compound Derivates on Tumour Cells | Bentham Science [eurekaselect.com]

- 8. Molecular biology of this compound in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro anti-proliferation/cytotoxic activity of this compound (Spanish Fly) and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mdpi.com [mdpi.com]

- 12. Research progress on anticancer mechanism of this compound and its derivatives [jms.fudan.edu.cn]

- 13. This compound induces G2/M phase arrest by inhibition of Cdc25c and Cyclin A and triggers apoptosis through reactive oxygen species and the mitochondria‑dependent pathways of A375.S2 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound induces G2/M phase arrest and apoptosis in human colorectal cancer colo 205 cells through inhibition of CDK1 activity and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Cytotoxic effects of this compound on the growth of normal and carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of Cantharidin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of cantharidin, a potent defensive compound produced by several insect species. It details the methodologies for its isolation and purification, presenting quantitative data, experimental protocols, and visual workflows to support research and development in this field.

Natural Sources of this compound

This compound is a terpenoid anhydride primarily synthesized by beetles of the Meloidae (blister beetles) and Oedemeridae (false blister beetles) families.[1][2] Within these families, the genera Mylabris, Epicauta, and Lytta are among the most well-known producers.[3][4] The compound serves as a chemical defense mechanism against predators.[5]

Male blister beetles are the primary producers of this compound and transfer it to females during mating as a nuptial gift, which is then used to protect the eggs.[6] Consequently, this compound levels can vary significantly between sexes and among different species.[6]

Quantitative Analysis of this compound Content

The concentration of this compound varies considerably depending on the beetle species, sex, and geographic location. The following table summarizes reported this compound content in several species, providing a valuable resource for selecting appropriate source material for isolation.

| Family | Genus | Species | This compound Content (per beetle) | This compound Content (concentration) | Reference(s) |

| Meloidae | Epicauta | pennsylvanica | ~0.2 - 0.5 mg | 0.01 - 0.68 mg/beetle | [5][6] |

| Meloidae | Epicauta | maculata | ~0.7 mg | - | [6] |

| Meloidae | Epicauta | immaculata | ~4.8 mg | 1.43 - 11.13 mg/beetle | [6] |

| Meloidae | Epicauta | vittata | ~5 mg | - | [5] |

| Meloidae | Epicauta | rufidorsum | - | 0.055 - 0.341 µg/mg (wet weight) | [7][8][9][10] |

| Meloidae | Mylabris | variabilis | - | 0.038 - 0.354 µg/mg (wet weight) | [7][8][9][10] |

| Meloidae | Berberomeloe | majalis (male) | - | 64.22 ± 51.28 mg/g (dry weight) | [6] |

| Oedemeridae | Oedemera | podagrariae ventralis (male) | ~3.89 µg | 1.35 µg/mg (of beetle) | [1][11][12] |

| Oedemeridae | Oedemera | podagrariae ventralis (female) | ~21.68 µg | 1.62 µg/mg (of beetle) | [1][11][12] |

Biosynthesis of this compound

The biosynthesis of this compound in blister beetles is a complex process that originates from the mevalonate (MVA) pathway.[7] While the complete mechanism is not fully elucidated, key enzymatic steps and precursors have been identified. The pathway begins with the synthesis of farnesol, a 15-carbon isoprenoid precursor.[7] A series of enzymatic reactions, including those catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), methyl farnesoate epoxidase (EcMFE), and juvenile hormone epoxide hydrolase (EcJHEH), are crucial for the conversion of farnesol into the final 10-carbon this compound molecule.[7]

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources involves several key stages: preparation of the biological material, extraction of the crude compound, and subsequent purification to obtain a high-purity product. Various methods can be employed for extraction, each with its own advantages in terms of efficiency, scalability, and environmental impact.

General Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation and purification of this compound from blister beetles.

Detailed Experimental Protocols

-

Drying: Collected beetles are euthanized by freezing and then dried to a constant weight. This can be achieved by freeze-drying for 24 hours at -80°C and 0.01 mbar or by oven drying at approximately 60°C for several days.[9]

-

Grinding: The dried beetles are ground into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient extraction.

Several extraction techniques can be employed, with solvent extraction being the most common. The choice of solvent is critical, with acetone, chloroform, and acetonitrile being effective options.

A. Solvent Extraction (Maceration)

-

The powdered beetle material is macerated in a suitable solvent (e.g., 50% aqueous ethanol) at room temperature for 24 hours.[7] This process is typically repeated multiple times (e.g., 4 times) to ensure complete extraction.

-

The combined extracts are filtered to remove solid insect debris.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

B. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency and reduce extraction time.

-

The powdered beetle material is suspended in a solvent (e.g., acetone) in a flask.

-

The flask is placed in an ultrasonic bath and subjected to ultrasonic waves for a specified period (e.g., continuous countercurrent ultrasonic extraction).[8]

-

The extract is then filtered and concentrated as described above.

C. Supercritical CO₂ Extraction

This environmentally friendly method uses supercritical carbon dioxide as the solvent, often with a co-solvent (entrainer) like acetone.

-

The powdered beetle material is packed into an extraction vessel.

-

Supercritical CO₂ with an acetone entrainer is passed through the vessel at a controlled temperature (30-40°C) and pressure (10-20 MPa).[10]

-

The extract is collected, and the CO₂ is allowed to return to its gaseous state, leaving behind the crude this compound.

Crude this compound extracts contain impurities that need to be removed to obtain a pure product. Recrystallization and sublimation are common purification techniques.

A. Recrystallization

-

The crude extract is dissolved in a minimal amount of a hot solvent in which this compound is soluble (e.g., chloroform or acetone).[8]

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, promoting the formation of this compound crystals.

-

The solution can be further cooled in an ice bath to maximize crystal yield.

-

The purified crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

The crystals are then dried to remove any residual solvent.

B. Sublimation

Sublimation can be used to purify this compound by heating the crude solid under vacuum, causing it to transition directly from a solid to a gas, which then re-solidifies on a cold surface as pure crystals.

Quantification and Analysis

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the quantification and identification of this compound.

A. GC-MS Protocol

-

Sample Preparation: A known amount of the dried and powdered beetle is hydrolyzed with 6M hydrochloric acid at 120°C for 4 hours. The this compound is then extracted with a suitable organic solvent like chloroform or toluene.

-

GC Conditions:

-

Column: DB-5MS (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, ramp to 160°C at 10°C/min, hold for 3 minutes, then ramp to 300°C at 10°C/min and hold for 5 minutes.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detector Temperature: 300°C.

-

Scan Range: m/z 50-250.

-

Characteristic Ions: m/z 96 and 128.

-

B. LC-MS/MS Protocol

-

Sample Preparation: Beetles are freeze-dried, weighed, and digested with 6M hydrochloric acid. The digest is then extracted with chloroform.[9]

-

LC Conditions:

-

MS/MS Conditions:

This guide provides a foundational understanding of the natural sourcing and laboratory isolation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific starting materials and available equipment to achieve high yields and purity of this valuable natural product.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Juvenile hormone epoxide hydrolase - Wikipedia [en.wikipedia.org]

- 3. Characterization of Juvenile Hormone Related Genes Regulating this compound Biosynthesis in Epicauta chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. 3-hydroxy-3-methyl glutaryl coenzyme A reductase: an essential actor in the biosynthesis of this compound in the blister beetle Epicauta chinensis Laporte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Characterization of Juvenile Hormone Related Genes Regulating this compound Biosynthesis in Epicauta chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Trans, trans-farnesol as a mevalonate-derived inducer of murine 3T3-F442A pre-adipocyte differentiation | Semantic Scholar [semanticscholar.org]

- 12. Functional studies of McSTE24, McCYP305a1, and McJHEH, three essential genes act in this compound biosynthesis in the blister beetle (Coleoptera: Meloidae) - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemical and Physical Properties of Cantharidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidin is a naturally occurring terpenoid anhydride, most notably secreted by blister beetles of the family Meloidae (e.g., Lytta vesicatoria, the "Spanish fly"). It is a potent and selective inhibitor of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A), with a significantly higher affinity for PP2A. This mechanism underpins its historical use as a vesicant for wart removal and its contemporary investigation as a potential anti-cancer agent. This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for its study, and visualizations of its mechanism of action and analytical workflows.

Chemical and Physical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | (1S,2R,6S,7R)-2,6-dimethyl-4,10-dioxatricyclo[5.2.1.0²˒⁶]decane-3,5-dione | |

| CAS Number | 56-25-7 | |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Physical Description | Odorless, colorless to white crystalline solid (orthorhombic plates or scales). | [1] |

| Melting Point | 215-218 °C | [1] |

| Boiling Point | Sublimes at ~110 °C (at 12 mmHg). Estimated boiling point at atmospheric pressure is ~327 °C. | |

| Density | ~1.41 g/cm³ | |

| Solubility | Water: Slightly soluble in hot water (30 mg/L at 20 °C), insoluble in cold water. Organic Solvents: Soluble in acetone (1:40), chloroform (1:65), ethyl acetate (1:150), and oils. Soluble in DMSO and ethanol. | [2] |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available in various databases. | [1] |

Key Signaling Pathway: PP2A Inhibition

This compound's primary mechanism of action involves the direct inhibition of Protein Phosphatase 2A (PP2A), a key enzyme that dephosphorylates numerous substrate proteins involved in cell cycle regulation, signaling, and apoptosis. By inhibiting PP2A, this compound leads to the hyperphosphorylation of downstream targets, disrupting normal cellular processes and often leading to cell cycle arrest and apoptosis in cancer cells.

References

Cantharidin as a Protein Phosphatase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cantharidin, a natural toxin produced by blister beetles, has garnered significant attention in the scientific community for its potent inhibitory activity against serine/threonine protein phosphatases, primarily protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2][3][4][5] This inhibition disrupts cellular signaling homeostasis, leading to a cascade of events including cell cycle arrest and apoptosis, making this compound and its derivatives promising candidates for cancer therapy.[6] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key signaling pathways, and detailed protocols for relevant experimental assays. Quantitative data on its inhibitory potency are summarized for comparative analysis, and its therapeutic potential and limitations are discussed.

Introduction

Protein phosphatases are crucial enzymes that counterbalance the activity of protein kinases, thereby regulating a vast array of cellular processes.[7] The aberrant activity of these enzymes is often implicated in the pathogenesis of various diseases, including cancer. This compound, a terpenoid isolated from blister beetles, has been identified as a potent inhibitor of PP1 and PP2A.[8][2][4][5] Its ability to induce apoptosis in various cancer cell lines has spurred research into its development as an anticancer agent. However, the clinical application of this compound has been hampered by its significant toxicity.[8][2][4] This has led to the synthesis and evaluation of numerous this compound analogs with the aim of improving therapeutic index by reducing toxicity while retaining or enhancing anti-tumor activity.[8][2][4][9]

Mechanism of Action

This compound's primary molecular targets are the catalytic subunits of PP1 and PP2A.[8][1][2][3][4][5] It exhibits greater potency against PP2A compared to PP1.[1][5] The inhibition of these phosphatases leads to the hyperphosphorylation of numerous substrate proteins, disrupting the signaling pathways they regulate. This disruption is the foundational mechanism for this compound's cytotoxic effects.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's inhibitory action.

Data Presentation: Inhibitory Potency

The inhibitory activity of this compound and its analogs against protein phosphatases and their cytotoxic effects on cancer cell lines are typically quantified by the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50), respectively.

Table 1: IC50 Values of this compound and Analogs against Protein Phosphatases

| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Reference |

| This compound | 1.7 - 1.8 | 0.16 - 0.2 | [1][10] |

| Northis compound | 9.0 +/- 1.4 | 3.0 +/- 0.4 | [4] |

| (S)-palasonin | 0.7 | 0.04 | [8] |

| Analog 10 | 13 +/- 5 | 7 +/- 3 | [9] |

| Analog 16 | 18 +/- 8 | 3.2 +/- 0.4 | [9] |

| Open-ring analogs (range) | 2.0 - 4.8 | 0.2 - 0.5 | [10] |

| Closed-ring analogs (range) | 12.5 - >1000 | 5 - >1000 | [10] |

Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (µM) | Exposure Time (h) | Reference |

| PANC-1 | Pancreatic Cancer | 9.42 | 72 | [11] |

| CFPAC-1 | Pancreatic Cancer | 7.25 | 72 | [11] |

| BxPC-3 | Pancreatic Cancer | 6.09 | 72 | [11] |

| Capan-1 | Pancreatic Cancer | 5.56 | 72 | [11] |

| SH-SY5Y | Neuroblastoma | ~7.5 (estimated from data) | 48 | [12] |

| SK-N-SH | Neuroblastoma | ~6.5 (estimated from data) | 48 | [12] |

| Colon Cancer Cell Lines (range) | Colon Cancer | 6 - 15 | 72 | [10] |

| HepG2 | Hepatoma | Not specified | Not specified | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | Not specified | [8] |

| Bel-7402 | Hepatocellular Carcinoma | Not specified | Not specified | [8] |

Affected Signaling Pathways

Inhibition of PP1 and PP2A by this compound leads to the dysregulation of multiple signaling pathways that control cell survival, proliferation, and death.

Apoptosis Induction

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

-

Modulation of Bcl-2 family proteins: Upregulation of pro-apoptotic proteins like Bax and Bak, and downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[12]

-

Caspase activation: Activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3).[12]

-

Mitochondrial dysfunction: Disruption of the mitochondrial membrane potential and release of cytochrome c.

-

Endoplasmic Reticulum (ER) Stress: Induction of the unfolded protein response (UPR) and activation of ER stress-associated proteins.

Cell Cycle Arrest

This compound causes cell cycle arrest, predominantly at the G2/M phase.[11][6] This is often associated with the altered expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[11]

MAP Kinase (MAPK) Pathway

This compound treatment leads to the activation of MAPK pathways, including JNK, ERK, and p38.[11] Sustained activation of the JNK pathway, in particular, has been shown to be a critical mediator of this compound-induced apoptosis in some cancer cells.[11]

JAK/STAT Pathway

Inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, a key pro-survival pathway, has also been implicated in this compound-induced apoptosis.[12]

This compound-Induced Apoptosis Signaling Pathway

Caption: Key pathways in this compound-induced apoptosis.

Experimental Protocols

Protein Phosphatase Inhibition Assay (Malachite Green-based)

This colorimetric assay measures the amount of free phosphate released from a substrate by the phosphatase.

Materials:

-

Purified PP1 or PP2A enzyme

-

Phosphopeptide substrate (e.g., RRA(pT)VA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl2, pH 7.0)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the assay buffer.

-

In the 96-well plate, add the assay buffer, purified phosphatase enzyme, and varying concentrations of this compound (or DMSO for control).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the phosphopeptide substrate to each well.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green reagent to each well. This reagent will form a colored complex with the free phosphate.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Calculate the amount of phosphate released in each reaction using the phosphate standard curve.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

After the incubation period, add 10-20 µL of MTT solution to each well.[3]

-

Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][7]

-

Mix gently on an orbital shaker to ensure complete solubilization.[7]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13][14]

-

Calculate the percentage of cell viability for each treatment relative to the control and determine the GI50 value.

Experimental Workflow for Screening this compound Analogs

A typical workflow for the discovery and characterization of novel this compound analogs with improved therapeutic properties is outlined below.

Caption: Workflow for this compound analog screening.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for studying the roles of protein phosphatases in cellular signaling. Its potent anticancer activity, driven by the inhibition of PP1 and PP2A, underscores the therapeutic potential of targeting these enzymes. The primary challenge remains the inherent toxicity of this compound. Future research will likely focus on the development of novel analogs and drug delivery systems that can selectively target cancer cells, thereby improving the therapeutic window. A deeper understanding of the complex signaling networks dysregulated by this compound will be crucial for identifying patient populations most likely to benefit from this class of inhibitors and for designing effective combination therapies. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this promising area of cancer therapeutics.

References

- 1. interchim.fr [interchim.fr]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. promega.com [promega.com]

- 4. Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. SerineThreonine Phosphatase Assay System Protocol [promega.jp]

- 9. Modified norcantharidins; synthesis, protein phosphatases 1 and 2A inhibition, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

Toxicological profile of Cantharidin in vivo

An In-Depth Technical Guide to the In Vivo Toxicological Profile of Cantharidin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CTD), a terpenoid derived from blister beetles, is a compound of significant dual interest. It is recognized for its potent anticancer properties in traditional medicine and modern pharmacology, yet its clinical application is severely hampered by a narrow therapeutic index and substantial toxicity.[1][2] This document provides a comprehensive overview of the in vivo toxicological profile of this compound, focusing on its toxicokinetics, mechanisms of action, target organ toxicities, and genotoxic potential. Quantitative data are summarized in tabular format, and key mechanistic pathways and experimental workflows are visualized to facilitate a deeper understanding for research and drug development professionals.

Introduction

This compound is a colorless, odorless fatty substance secreted by numerous species of blister beetles (family Meloidae).[3] Historically used as a vesicant (blistering agent) and aphrodisiac, its primary modern pharmacological application is the topical treatment of warts and molluscum contagiosum.[3][4] Its potent anticancer activity, demonstrated against a variety of cancer cell lines, stems from its function as a powerful inhibitor of protein phosphatase 1 (PP1) and particularly protein phosphatase 2A (PP2A).[2][4][5] However, this same mechanism underlies its significant systemic toxicity. The therapeutic dose of CTD is perilously close to its toxic dose, with oral ingestion leading to multi-organ damage, which can be fatal.[1][2] Understanding the detailed toxicological profile of this compound is therefore critical for developing safer derivatives and targeted delivery systems that can harness its therapeutic potential while mitigating its harmful effects.[1][6]

Toxicokinetics and Metabolism

-

Absorption : this compound is rapidly absorbed from the gastrointestinal tract following oral ingestion.[7] Absorption is reportedly enhanced by the presence of fats and oils.[8]

-

Distribution : Once in the bloodstream, this compound binds to plasma proteins, particularly albumin.[8][9] It is distributed to various organs, with the liver and kidneys being primary sites of accumulation and also major targets of toxicity.[2][10] Heart and spleen tissues are also considered suitable targets for detection.[2]

-

Metabolism : The precise metabolic pathways of this compound in vivo are not fully elucidated.

-

Excretion : this compound is eliminated slowly by the kidneys.[8] Its presence in the urinary tract contributes to severe irritation and damage to the renal and urogenital systems.[2][10]

Primary Mechanism of Toxicity

The principal molecular mechanism of this compound's toxicity is the potent and specific inhibition of serine/threonine protein phosphatases, primarily Protein Phosphatase 2A (PP2A) and, to a lesser extent, PP1.[2][4][6] PP2A is a crucial tumor suppressor and a key regulator of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[4]

By inhibiting PP2A, this compound leads to the hyperphosphorylation of numerous substrate proteins.[4] This dysregulation disrupts critical cellular signaling cascades, leading to a variety of downstream toxic effects:

-

Induction of Apoptosis (Programmed Cell Death) : this compound triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][11]

-

Induction of Autophagy : The compound can induce autophagy, a cellular process of self-degradation, which can contribute to either cell survival or cell death depending on the cellular context.[1]

-

Endoplasmic Reticulum (ER) Stress : CTD activates the ER stress response, particularly through the PERK/CHOP pathway, which can lead to apoptosis and autophagy.[1][2]

-

Cytoskeletal Destabilization : The hyperphosphorylation of cytoskeletal proteins disrupts their integrity, leading to changes in cell shape and adhesion.[4]

-

Disruption of Calcium Homeostasis : this compound can cause an increase in intracellular calcium levels, activating calcium-dependent enzymes like calpains and caspases that contribute to cellular damage and death.[4]

Acute In Vivo Toxicity

This compound is highly toxic upon acute exposure. The lethal dose is low across various species, highlighting its potency.

Quantitative Acute Toxicity Data

| Species | Route of Administration | Value | Reference(s) |

| Human | Oral | 10 - 60 mg (Lethal Dose) | [1][2] |

| Human | Oral | 0.428 mg/kg (LDLo) | [8] |

| Mouse | Oral | 1.71 mg/kg (LD50) | [1][2] |

| Mouse | Intraperitoneal (IP) | 10 mg/kg (Dose used for acute liver toxicity study) | [12] |

| Horse | N/A | 0.5 - 1.0 mg/kg (Estimated Minimum Lethal Dose) | [7] |

| Mouse (Female) | Intraperitoneal (IP) | 8.86 mg/kg (LD50 of Northis compound) | [13] |

| Mouse (Male) | Intraperitoneal (IP) | 11.77 mg/kg (LD50 of Northis compound) | [13] |

| LDLo: Lowest published lethal dose. | |||

| Northis compound is a demethylated analog of this compound with reportedly lower toxicity.[13] |

Target Organ Toxicology

This compound poisoning results in multi-organ damage, with the liver, kidneys, and heart being the most severely affected.[1][2]

Hepatotoxicity

The liver is a primary target for this compound-induced toxicity, partly due to its role in metabolizing and detoxifying xenobiotics.[1][3]

-

Pathological Findings : Histopathological examination reveals inflammatory cell infiltration, hepatocyte degeneration and necrosis, and steatosis (fatty change).[1] Extreme liver enlargement and congestion can occur rapidly after exposure.[12]

-

Biochemical Markers : Liver injury is confirmed by significant elevations in serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[1]

-

Mechanisms : this compound induces hepatotoxicity by inhibiting hepatocyte proliferation and promoting apoptosis and autophagy through the mechanisms described in Section 3.0.[1][3]

Nephrotoxicity

Renal damage is a frequent and severe consequence of this compound poisoning, often leading to acute renal failure.[1]

-

Pathological Findings : Damage includes glomerular degeneration, hemorrhage, acute tubular necrosis, and edema of tubular epithelial cells.[1][2]

-

Biochemical Markers : Renal dysfunction is indicated by increased serum levels of blood urea nitrogen (BUN) and creatinine.[1][2] Clinical signs often include hematuria (blood in urine), proteinuria, and dysuria.[2][14]

-

Mechanisms : The toxicity is caused by both direct irritation from the excretion of this compound and the induction of apoptosis and autophagy in renal cells, mediated by the ER stress-dependent PERK/CHOP pathway.[1][2]

Cardiotoxicity

The heart is also a significant target of this compound's toxic effects.[2]

-

Pathological Findings : Post-mortem studies have revealed myocardial hemorrhage and turbid swelling of cardiomyocytes.[1]

-

Mechanisms : The primary mechanism of cardiotoxicity is the induction of apoptosis and necrosis in cardiomyocytes, contributing to heart failure.[2]

Gastrointestinal and Other Toxicities

-

Gastrointestinal Toxicity : As a potent irritant, oral ingestion of this compound causes severe inflammation of the digestive tract, mucosal necrosis, abdominal pain, and bleeding.[1][7]

-

Reproductive Toxicity : While data is limited, this compound-containing preparations have been historically used as abortifacients, suggesting potential reproductive and developmental toxicity.[8] However, dedicated in vivo studies are lacking.[8]

Genotoxicity and Carcinogenicity

-

Genotoxicity : this compound has been shown to induce DNA damage, including fragmentation.[2] A GLP-compliant mutagenesis study found it to be non-mutagenic.[8]

-

Carcinogenicity : The International Agency for Research on Cancer (IARC) classifies this compound in Group 3: "Not classifiable as to its carcinogenicity to humans".[8] One study found that long-term topical application in mice showed this compound acted as a weak but complete carcinogen.[8]

Experimental Protocols & Methodologies

In Vivo Acute Toxicity Assessment (Murine Model)

A common protocol to assess the acute toxicity of this compound involves a murine model. The objective is to determine the median lethal dose (LD50) and observe target organ damage.

-

Animal Model : Healthy mice (e.g., BDF1 or Swiss strains) are used.[12][13]

-

Administration : this compound, dissolved in a suitable vehicle (e.g., fixed oils), is administered via intraperitoneal (IP) injection or oral gavage.[12][13]

-

Dosing Regimen : A range of doses is administered to different groups of animals to establish a dose-response relationship.

-

Observation : Animals are observed for a set period (e.g., 7-14 days) for clinical signs of toxicity (e.g., lethargy, restlessness, changes in breathing) and mortality.[13]

-

Endpoint Analysis : At the end of the study, surviving animals are euthanized. Blood samples are collected for biochemical analysis (e.g., ALT, AST, BUN, creatinine).[1] Key organs (liver, kidneys, heart, spleen) are harvested, weighed, and processed for histopathological examination to assess tissue damage.[1][13]

Analytical Methods

The quantification of this compound in biological samples (urine, intestinal contents, tissues) is typically performed using highly sensitive analytical techniques such as:

Visualization of Toxicological Pathways

The toxicity of this compound is mediated by the disruption of fundamental cellular signaling pathways.

References

- 1. Hepatotoxic mechanism of this compound: insights and strategies for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a double-edged sword in medicine and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. The effects of this compound and this compound derivates on tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Overview of this compound and its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. Multiorgan dysfunction syndrome due to high-dose this compound poisoning: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Comparison of the acute toxicity of endothal and cantharidic acid on mouse liver in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Northis compound toxicity profile: an in vivo murine study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute kidney injury by this compound poisoning following a silly bet on an ugly beetle - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Cantharidin on Gene Expression in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidin, a natural toxin derived from blister beetles, has a long history in traditional medicine. In modern oncology, it is gaining attention as a potent inhibitor of protein phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1][2][3][4][5] Inhibition of PP2A by this compound disrupts cellular signaling homeostasis, leading to anti-proliferative and pro-apoptotic effects in various cancer types, including leukemia.[2][3][4][6] This technical guide provides an in-depth overview of the molecular effects of this compound on gene expression in leukemia cells, with a focus on the underlying signaling pathways and experimental methodologies used to elucidate these effects.

Core Mechanism of Action: PP2A Inhibition

This compound's primary molecular target is the catalytic subunit of PP2A.[2][3][5] By binding to and inhibiting PP2A, this compound leads to the hyperphosphorylation of numerous downstream protein substrates. This altered phosphorylation status triggers a cascade of events that ultimately culminate in cell cycle arrest and apoptosis.

Data Presentation: Quantitative Effects of this compound on Leukemia Cells

The following tables summarize the quantitative and qualitative changes in gene and protein expression, as well as cellular phenotypes, observed in leukemia cells upon treatment with this compound and its derivatives.

Table 1: Effects of this compound on Cell Viability and Apoptosis in Leukemia Cell Lines

| Cell Line | Compound | Assay | Concentration (µM) | Time (h) | Observed Effect | Reference(s) |

| HL-60 | This compound | MTT | IC50 ≈ 6.21 | 72 | Inhibition of cell viability | [1] |

| Kasumi-1 | This compound | MTT | IC50 ≈ 8.00 | 72 | Inhibition of cell viability | [1] |

| OCI-AML3 | This compound | MTT | IC50 ≈ 28.70 | 72 | Inhibition of cell viability | [1] |

| HL-60 | Cantharidic Acid | Proliferation Assay | 0-20 | - | Concentration-dependent inhibition of cell proliferation | [1] |

| K562 | This compound | Flow Cytometry (Mitotic Arrest) | 1-2 | 24 | 19.2% - 24.5% of cells in mitotic phase (control: 1.6%) | [7][8] |

| K562R (Imatinib-resistant) | This compound | Flow Cytometry (Mitotic Arrest) | 1-2 | 24 | 10.8% - 13.0% of cells in mitotic phase (control: 3.1%) | [7][8] |

Table 2: Modulation of Apoptosis-Related Gene and Protein Expression by this compound in Leukemia Cells

| Leukemia Cell Line | Target Gene/Protein | Modulation | Method | Reference(s) |

| HL-60 | Bcl-2 | Downregulated | Western Blot | [1] |

| HL-60 | Bax | Upregulated | Western Blot | [9] |

| HL-60 | Cleaved Caspase-8 | Upregulated | Western Blot | [1] |

| HL-60 | Cleaved Caspase-3 | Upregulated | Western Blot | [1] |

| HL-60 | Cleaved PARP | Upregulated | Western Blot | [1] |

| MV4-11 | p53 | Upregulated | Not Specified | [10] |

Table 3: this compound's Impact on Cell Cycle Regulatory Gene and Protein Expression in Leukemia Cells

| Leukemia Cell Line | Target Gene/Protein | Modulation | Method | Reference(s) |

| HL-60 | Cyclin B1 | Downregulated | Western Blot | [1] |

| HL-60 | CDK2 | Downregulated | Western Blot | [1] |

| HL-60 | p27 | Upregulated | Western Blot | [1] |

| K562 | Cyclin B1 | Upregulated | Western Blot | [7] |

| K562R | Cyclin B1 | Upregulated | Western Blot | [7] |

| K562 & K562R | p-Cdc2 (Tyr15) | Downregulated | Western Blot | [7] |

Table 4: Overview of Gene Expression Changes in this compound-Treated HL-60 Cells (cDNA Microarray)

| Gene Category | Representative Genes | Regulation | Reference(s) |

| DNA Replication & Repair | DNA polymerase delta, FANCG, ERCC | Downregulated | [11] |

| Oncogenes | c-myc | Downregulated | [11] |

| Growth-Inhibitory | BTG2, MCP-3 | Upregulated | [11] |

| Pro-apoptotic | ATL-derived PMA-responsive peptide | Upregulated | [11] |

| Multidrug Resistance | ABCA3, MOAT-B | Downregulated | [11] |

Signaling Pathways Modulated by this compound in Leukemia Cells

This compound-mediated PP2A inhibition instigates a complex network of signaling events. The following diagrams, generated using the DOT language, illustrate the key pathways affected.

Apoptosis Induction via the Nur77-Mediated Pathway

This compound induces the expression and mitochondrial translocation of the orphan nuclear receptor Nur77 (also known as TR3 or NGFI-B).[1] In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that exposes its pro-apoptotic BH3 domain. This converts Bcl-2 from a cell protector to a cell killer, leading to the initiation of the intrinsic apoptosis cascade.[1][12][13]

Caption: this compound induces apoptosis via the Nur77-mediated pathway.

Modulation of MAP Kinase Signaling Pathways

Inhibition of PP2A by this compound leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[3] The sustained activation of these stress-activated pathways contributes to the induction of apoptosis through the regulation of downstream targets, including caspases.

Caption: this compound activates pro-apoptotic MAPK signaling pathways.

Induction of G2/M Cell Cycle Arrest

This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle.[4][7][8] This is mediated by the altered expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For example, in some leukemia cell lines, this compound has been shown to decrease the expression of cyclin B1 and CDK2.[1] In others, it causes an increase in cyclin B1 but a decrease in the phosphorylation of Cdc2 at Tyr15, which is an activating event.[7]

Caption: this compound disrupts the G2/M transition, leading to cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects on leukemia cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Leukemia cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

This compound-treated and control leukemia cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol:

-

Treat leukemia cells with the desired concentrations of this compound for the specified time.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Materials:

-

This compound-treated and control leukemia cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-JNK, total JNK, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

-

Conclusion

This compound exhibits potent anti-leukemic activity by inhibiting PP2A and subsequently modulating a complex network of signaling pathways that control cell cycle progression and apoptosis. The dose- and time-dependent effects on gene and protein expression highlight the intricate cellular response to this compound. The experimental protocols provided herein serve as a guide for researchers investigating the molecular mechanisms of this compound and similar compounds in the context of leukemia and other cancers. Further research, particularly quantitative proteomic and transcriptomic studies, will continue to unravel the full spectrum of this compound's effects and aid in the development of novel therapeutic strategies targeting PP2A.

References

- 1. This compound Induces Apoptosis and Promotes Differentiation of AML Cells Through Nuclear Receptor Nur77-Mediated Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of northis compound, a protein phosphatase type-2A inhibitor, on the growth of normal and malignant haemopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular biology of this compound in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Overcomes Imatinib Resistance by Depleting BCR-ABL in Chronic Myeloid Leukemia [old-molcells.inforang.com]

- 8. Anticancer Attributes of this compound: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. The effect of cantharidins on leukemic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of gene expression profiles in human HL-60 cell exposed to this compound using cDNA microarray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. During negative selection, Nur77 family proteins translocate to mitochondria where they associate with Bcl-2 and expose its proapoptotic BH3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cantharidin and Its Derivatives: A Technical Guide to Structure-Activity Relationships in Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cantharidin, a terpenoid isolated from blister beetles, has a long history in traditional medicine and has emerged as a compelling scaffold for the development of novel anticancer agents. Its potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes, underpins its primary mechanism of antitumor activity.[1][2][3][4] However, the clinical application of this compound has been hampered by its toxicity. This has driven extensive research into the synthesis and evaluation of this compound derivatives with improved therapeutic indices. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogues, detailing their effects on cancer cell viability, protein phosphatase inhibition, and the signaling pathways they modulate.

Structure-Activity Relationship of this compound and Its Derivatives

The core structure of this compound, a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, provides a unique template for chemical modification. Alterations at various positions have profound effects on the molecule's biological activity, including its anticancer potency and toxicity.

Key Structural Modifications and Their Impact:

-

Demethylation at C2 and C3: The removal of the two methyl groups at the C2 and C3 positions to form northis compound generally reduces toxicity while maintaining or, in some cases, enhancing anticancer efficacy.[5]

-

Anhydride Ring Opening: Opening of the five-membered anhydride ring to form dicarboxylic acids, salts, amides, or esters can improve water solubility and bioavailability.[5] This modification is often crucial for maintaining or enhancing inhibitory activity against protein phosphatases.

-

Modifications at C5 and C6: The introduction of double bonds or imidazolium salts at the C-5 and C-6 positions has been shown to yield derivatives with good anticancer activity.[5]

-

Substitution at C1 and C4: Introducing methyl and acetoxy groups at the C-1 or C-4 position can weaken or inactivate the inhibitory effect on protein phosphatases.[5]

-

Fluorination: Replacing methyl groups with fluorine can lead to improved activity and reduced toxicity.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and a selection of its derivatives against various cancer cell lines and their inhibitory effects on protein phosphatases 1 (PP1) and 2A (PP2A).

Table 1: Cytotoxicity (IC50/GI50) of this compound and Derivatives in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Cell Type | IC50/GI50 (µM) | Reference |

| This compound | HepG2 | Hepatocellular Carcinoma | 2.2 | [6] |

| This compound | T24 | Bladder Carcinoma | Lower than HT29 for >24h treatment | [7] |

| This compound | HT29 | Colon Carcinoma | Higher than T24 for >24h treatment | [7] |

| Northis compound | KB | Oral Cancer | 15.06 | [1] |

| Northis compound | Normal Keratinocytes | Normal Oral Cells | 216.29 | [1] |

| Northis compound Analog (3) | HT29 | Colon Carcinoma | 14 | [5] |

| Northis compound Analog (3) | SJ-G2 | Glioblastoma | 15 | [5] |

| Northis compound Analog (16) | HT29 | Colon Carcinoma | 19 | [5] |

| Northis compound Analog (16) | SJ-G2 | Glioblastoma | 21 | [5] |

| Northis compound Analog (28) | BE2-C | Neuroblastoma | 9 | [5] |

Table 2: Protein Phosphatase (PP1 & PP2A) Inhibition by this compound and Derivatives

| Compound | PP1 IC50 (µM) | PP2A IC50 (µM) | Reference |

| This compound | 1.8 | 0.2 | [8] |

| Northis compound | 5.31 | 2.9 | [2] |

| Cantharimide (L-Histidine) | 2.82 | 1.35 | [2] |

| Cantharimide (D-Histidine) | 3.22 | 0.81 | [2] |

| Anhydride-Opened Analog (4a) | 2.0 | 0.2 | [9] |

| Anhydride-Opened Analog (6) | 2.96 | 0.45 | [9] |

| Anhydride-Opened Analog (7) | 4.71 | 0.41 | [9] |

| Anhydride-Opened Analog (8) | 4.82 | 0.47 | [9] |

Signaling Pathways Modulated by this compound and Derivatives

This compound and its derivatives exert their anticancer effects by modulating several critical signaling pathways, primarily leading to apoptosis and cell cycle arrest.

Apoptosis Induction

These compounds induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bak, downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, release of cytochrome c from mitochondria, and activation of caspases.[9][10][11]

Cell Cycle Arrest

This compound derivatives can induce cell cycle arrest at different phases, most commonly at the G2/M phase.[3][4] This is often associated with the downregulation of key cell cycle regulators like cyclin-dependent kinase 1 (CDK1) and the upregulation of cell cycle inhibitors such as p21.[3][4]

Modulation of Other Kinase Pathways

This compound and its analogs also influence other critical signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[12][13][14] Inhibition of the PI3K/Akt/mTOR pathway and activation of JNK and p38 MAPK signaling contribute to the pro-apoptotic and anti-proliferative effects of these compounds.[6][12]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound derivatives are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Cell Lysis: Treat cells with the this compound derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Treat cells with the this compound derivative, then harvest and wash with 1X binding buffer.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both.

Conclusion

The structure-activity relationship of this compound and its derivatives provides a rich landscape for the design of novel anticancer therapeutics. Modifications to the this compound scaffold have yielded compounds with improved anticancer activity and reduced toxicity. The primary mechanism of action involves the inhibition of protein phosphatase 2A, leading to the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field of anticancer drug development, facilitating the continued exploration and optimization of this compound-based compounds as potential clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Cantharimides: a new class of modified this compound analogues inhibiting protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective PP2A inhibitor, induces an oxidative stress‐independent growth inhibition of pancreatic cancer cells through G2/M cell‐cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent and selective PP2A inhibitor, induces an oxidative stress-independent growth inhibition of pancreatic cancer cells through G2/M cell-cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of a series of northis compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Contribution of p38 MAPK Pathway to Northis compound-Induced Programmed Cell Death in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Northis compound Induces Human Melanoma A375-S2 Cell Apoptosis through Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Northis compound induce apoptosis in human nasopharyngeal carcinoma through caspase and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Suppresses Cell Viability and Induces Apoptosis of SK-N-SH and SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer Attributes of this compound: Involved Molecular Mechanisms and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. This compound treatment inhibits hepatocellular carcinoma development by regulating the JAK2/STAT3 and PI3K/Akt pathways in an EphB4-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Cantharidin: An In-depth Technical Guide for Researchers

An overview of the absorption, distribution, metabolism, and excretion of the potent protein phosphatase inhibitor, cantharidin, in key preclinical animal models.

Introduction

This compound, a naturally occurring terpenoid derived from blister beetles, has a long history in traditional medicine and is gaining renewed interest for its potent anti-tumor activities.[1] As a powerful inhibitor of protein phosphatase 2A (PP2A), this compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis.[2][3] Despite its therapeutic potential, the clinical application of this compound is hampered by its significant toxicity, particularly to the cardiac, hepatic, and renal systems.[1] A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical animal models is therefore essential for the development of safer and more effective this compound-based therapeutics. This technical guide provides a comprehensive summary of the available quantitative data on the pharmacokinetics and metabolism of this compound and its demethylated analog, northis compound, in mice, rats, and beagle dogs. Detailed experimental protocols and visualizations of key signaling pathways are also presented to aid researchers in drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound and northis compound have been investigated in several animal species. The following tables summarize key PK parameters, offering a comparative look at the disposition of these compounds under various experimental conditions.

This compound Pharmacokinetics

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Units | Administration Route | Dose | Animal Model | Pharmacokinetic Model | Reference |

| A | 10.1 | mg/kg | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| α | 1.56 | h⁻¹ | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| t½α | 0.44 | h | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| B | 1.19 | mg/kg | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| β | 0.123 | h⁻¹ | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| t½β | 5.63 | h | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| K₂₁ | 0.274 | h⁻¹ | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| K₁₀ | 0.700 | h⁻¹ | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| K₁₂ | 0.709 | h⁻¹ | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| CL | 0.071 | kg/kg ·h⁻¹ | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| AUC | 16.15 | mg·h/kg | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| Vc | 0.102 | kg/kg | Not Specified | Not Specified | Mice | Two-compartment | [4] |

| Vp | 0.264 | kg/kg | Not Specified | Not Specified | Mice | Two-compartment | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Beagle Dogs

| Parameter | Mean ± SD | Units | Administration Route | Dose | Animal Model | Pharmacokinetic Model | Reference |

| AUC | 204 ± 24 | h·ng/mL | Intravenous | 34 µg/kg | Beagle Dogs | One-compartment | [5][6] |

| CL | 169 ± 19 | mL/h/kg | Intravenous | 34 µg/kg | Beagle Dogs | One-compartment | [5] |

| t½ | 0.69 ± 0.03 | h | Intravenous | 34 µg/kg | Beagle Dogs | One-compartment | [5][6] |

| Vss | 0.24 ± 0.02 | L/kg | Intravenous | 34 µg/kg | Beagle Dogs | One-compartment | [5] |

Northis compound Pharmacokinetics

Northis compound (NCTD), a demethylated analog of this compound, exhibits similar anti-tumor activity with reduced toxicity.[7]

Table 3: Pharmacokinetic Parameters of Northis compound (NCTD) and its Formulations in Rats

| Formulation | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t½ (h) | Reference |

| NCTD Solution | Intravenous | 5 | - | - | 1345.2 ± 210.7 | 1.8 ± 0.3 | [1] |

| NCTD Solution | Oral | 20 | 287.4 ± 56.9 | 0.5 | 678.9 ± 123.4 | 2.1 ± 0.4 | [1] |

| PVP-NCTD-NPs | Intravenous | 5 | - | - | 4378.6 ± 567.8 | 4.2 ± 0.7 | [1] |

| PVP-NCTD-NPs | Oral | 20 | 456.7 ± 89.1 | 1.0 | 1176.5 ± 234.1 | 3.5 ± 0.6 | [1] |

| Note: PVP-NCTD-NPs refer to Polyvinylpyrrolidone-coated Northis compound Chitosan Nanoparticles.[1] The pharmacokinetic profiles were well-fitted to a two-compartment open model.[1] |

Table 4: Pharmacokinetic Parameters of the Diacid Metabolite of Northis compound (DM-NCTD) in Beagles Following Intravenous Administration

| Dose (mg/kg) | t½α (h) | AUC(0-12) (µg·mL⁻¹·h⁻¹) | Vd (mL·kg⁻¹) | CL (mL·kg⁻¹·h⁻¹) | Reference |

| 0.39 | 0.20 | 1.81 | 228 | 220 | [8] |

| 0.78 | 0.35 | 10.2 | 87.5 | 78.2 | [8] |

| 1.6 | 0.55 | 43.6 | 55.9 | 36.5 | [8] |

| Note: DM-NCTD exhibits dose-dependent, nonlinear pharmacokinetic behavior in beagles.[8] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound and its analogs.

Animal Models

-

Rats: Sprague-Dawley rats have been frequently used for pharmacokinetic and tissue distribution studies of this compound and northis compound.[1][9][10]

-

Mice: Kunming mice have been utilized for tissue distribution studies of northis compound.[1]

-

Beagle Dogs: Beagle dogs have served as a non-rodent model for pharmacokinetic analysis of both this compound and northis compound.[1][5][6]

Administration and Dosing

-

Oral Administration: For oral dosing studies, this compound or its analogs are typically administered via oral gavage.[1]

-

Intravenous Administration: Intravenous administration is commonly performed through a tail vein.[1]

-

Dosage: Doses have varied depending on the animal model and the specific objectives of the study, ranging from 34 µg/kg to 20 mg/kg.[1][5]

Sample Collection and Preparation

-

Blood Sampling: Blood samples are collected at predetermined time points following drug administration. For instance, in rat studies, blood collection may occur at 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes post-dosing.[1] Plasma or serum is then separated by centrifugation and stored at low temperatures (e.g., -80°C) pending analysis.[1]

-

Tissue Distribution: For tissue distribution studies, animals are euthanized at various time points, and organs of interest are harvested, weighed, and homogenized for subsequent analysis.[1]

-

Sample Preparation: Protein precipitation is a common technique for sample cleanup prior to analysis. For example, acetone can be used to extract northis compound and an internal standard from serum.[1] In other protocols, after protein precipitation with hydrochloric acid, a liquid-liquid extraction procedure using ethyl acetate is employed to extract this compound from plasma.[6]

Analytical Methods

The quantification of this compound and its metabolites in biological matrices is predominantly achieved using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][9]

-

GC-MS: A sensitive GC-MS method has been established for the determination of this compound in rat plasma and liver homogenates.[9] This method has also been used for pharmacokinetic studies in beagle dogs.[6]

-

LC-MS/MS: LC-MS/MS provides a sensitive and specific method for the analysis of northis compound and its metabolites in plasma, urine, and feces.[8]

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

Metabolism and Excretion

This compound undergoes metabolic transformation in the body, and its metabolites are primarily excreted through the kidneys.

Metabolism

-

Northis compound Metabolism: Northis compound is unstable and can be hydrolyzed to its diacid metabolite, DM-NCTD.[1] Decarboxylation and hydroxylation are the predominant metabolic pathways for northis compound.[11] In rats, a prototype drug and two metabolites have been found in feces, while seven metabolites were identified in the urine after oral administration.[11]

-

This compound Metabolism: Studies on this compound-induced hepatotoxicity in rats have revealed significant perturbations in glycerophospholipid metabolism, sphingolipid metabolism, and steroid hormone biosynthesis.[12] Additionally, this compound has been shown to affect bile acid metabolism.[10]

Excretion

The primary route of excretion for this compound and its metabolites is via the urine.[1][11] Most of the drug is cleared from the kidneys within 24 hours, which suggests a low potential for accumulation.[1]

Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways, primarily through its potent inhibition of PP2A.

PP2A Inhibition

This compound is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A).[3] PP2A is a crucial enzyme that regulates a wide array of cellular functions, including cell growth, proliferation, and apoptosis.[13] By inhibiting PP2A, this compound leads to the hyperphosphorylation of numerous substrate proteins, thereby disrupting downstream signaling cascades.[3]

Downstream Signaling Cascades